2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c23-16-4-2-15(3-5-16)18-7-9-22(28)26(25-18)11-1-10-24-21(27)13-29-17-6-8-19-20(12-17)31-14-30-19/h2-9,12H,1,10-11,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRPTKFHPQTZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on available research findings.
Structural Characteristics
The structural composition of the compound includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Pyridazinone derivative : Contributes to various pharmacological effects.
- Amide functional group : Impacts solubility and bioavailability.
This unique structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Pharmacological Effects
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Inhibition of Cyclooxygenase Enzymes : Some derivatives have shown selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects .
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to active sites in target proteins involved in inflammatory pathways, which could explain its anti-inflammatory and analgesic activities .
Case Studies
A notable case study involved the synthesis and evaluation of related pyridazinone derivatives, where researchers found that modifications in the molecular structure significantly impacted biological activity. For instance, a specific derivative showed a selectivity index of 10 towards COX-2 inhibition compared to COX-1, highlighting the importance of structural variations in enhancing therapeutic efficacy .
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The synthesis of this compound typically involves multi-step processes that may include the formation of intermediates such as benzo[d][1,3]dioxole derivatives and pyridazine-based compounds.
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available catechols or related compounds.
- Reagents : Common reagents include halogenated compounds for substitution reactions and bases such as potassium carbonate for facilitating nucleophilic attacks.
- Conditions : Reactions are usually conducted under reflux conditions in polar solvents like acetonitrile or dimethylformamide to enhance yields and purities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide. For instance, derivatives with similar structural motifs have shown significant inhibition against various bacterial strains.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound A | 28 (E. coli) |
| Compound B | 32 (P. aeruginosa) |
| Compound C | 31 (B. subtilis) |
This suggests potential applications in developing new antimicrobial agents, especially against resistant strains.
Neuropharmacological Potential
The compound's structural characteristics suggest it may interact with neurotransmitter receptors, particularly the P2X4 receptor, which is implicated in neuroinflammation and chronic pain management. Studies indicate that piperazine-based derivatives can act as antagonists at these receptors, providing a pathway for therapeutic exploration in pain relief and neuroprotection .
Antioxidant Properties
Research has also indicated that related compounds possess antioxidant activities. For example, certain derivatives have demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity can be quantitatively assessed using various assays such as DPPH or ABTS radical scavenging tests.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of structurally related compounds, several derivatives were synthesized and tested against common pathogens. Results indicated that modifications to the benzo[d][1,3]dioxole unit significantly influenced activity levels against Gram-positive and Gram-negative bacteria .
Case Study 2: Neuropharmacological Effects
A series of experiments focused on the interaction of piperazine derivatives with P2X4 receptors showed promising results in reducing pain responses in animal models. These findings support further investigation into the therapeutic applications of related compounds in managing chronic pain conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights three related compounds (11f, 11o, and 6y) with distinct structural and functional features. While none directly mirror the target compound, key similarities and differences can be extrapolated:
Core Structural Features
| Feature | Target Compound | Compound 11f | Compound 11o | Compound 6y |
|---|---|---|---|---|
| Backbone | Acetamide | Benzodiazepine-carboxamide | Benzodiazepine-carboxamide | Indole-acetamide |
| Aromatic Substituents | Benzo[1,3]dioxole, 4-chlorophenyl | Benzyl, phenyl, pyridin-3-yl | Benzyl, phenyl, pyridin-3-yl | 4-Chlorobenzoyl, pyridin-2-yl, phenyl |
| Heterocyclic Motif | Pyridazinone (6-oxo) | Pyrimido[4,5-d]pyrimidin-2-one | Pyrimido[4,5-d]pyrimidin-2-one | None |
| Chirality | Not specified | (R)-configured benzodiazepine | (S)-configured benzodiazepine | N/A |
Pharmacological Relevance
- Compound 11f/11o: Both feature pyrimido-pyrimidinone cores linked to benzodiazepine-carboxamide scaffolds. These motifs are associated with kinase inhibition (e.g., JAK/STAT pathways) and have shown activity in cancer models .
- Compound 6y: An indole-acetamide derivative with a 4-chlorobenzoyl group, structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) or cannabinoid receptor modulators. No explicit activity data are provided .
Physicochemical Properties
- Purity : Compound 11o has a reported purity of 96% via HPLC, suggesting robust synthetic protocols for benzodiazepine derivatives .
- Optical Activity : Compound 11o displays specific rotation ([α]D³⁰ = +39.0), indicative of enantiomeric purity critical for receptor-targeted activity .
Key Research Findings and Limitations
- Structural Analogues vs. Target Compound: The target compound lacks a benzodiazepine or indole core, which are central to the bioactivity of Compounds 11f, 11o, and 6y. Its pyridazinone moiety may confer distinct metabolic stability or solubility compared to pyrimido-pyrimidinones .
- Data Gaps: No experimental data (e.g., IC₅₀, solubility, toxicity) are available for the target compound, limiting direct comparisons.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide?
The synthesis involves:
- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with β-keto esters under reflux in ethanol .
- Step 2: Alkylation of the pyridazinone nitrogen using 3-chloropropylamine in dimethylformamide (DMF) with triethylamine as a base .
- Step 3: Coupling the benzo[d][1,3]dioxol-5-yloxy-acetamide moiety via nucleophilic acyl substitution, typically using chloroacetyl chloride and catalytic DMAP in dichloromethane .
- Monitoring: Reaction progress is tracked via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final purification by column chromatography .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy: H and C NMR confirm regiochemistry of the pyridazinone ring and substitution patterns on the benzo[d][1,3]dioxole group .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for detecting impurities from incomplete coupling reactions .
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields and scalability for industrial-grade synthesis?
- Continuous Flow Reactors: Improve heat transfer and reduce side reactions during cyclization steps .
- High-Throughput Screening: Identifies optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF/water mixtures) for coupling reactions .
- Process Analytical Technology (PAT): Real-time monitoring via inline FTIR ensures consistent intermediate quality during scale-up .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay Standardization: Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and ATP levels in kinase inhibition assays .
- Orthogonal Assays: Cross-validate antiproliferative activity using both MTT and colony formation assays to rule out false positives .
- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with bioactivity .
Q. What methodologies are used to study structure-activity relationships (SAR) for pyridazinone derivatives?
- Analog Synthesis: Systematic substitution of the 4-chlorophenyl group (e.g., 4-fluoro, 4-methyl) and benzo[d][1,3]dioxole moiety (e.g., catechol derivatives) .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to targets like COX-2 or EGFR .
What are common pitfalls in designing stability studies for this compound?
- Degradation Pathways: Hydrolysis of the acetamide group in aqueous buffers (pH >7) or photodegradation of the benzo[d][1,3]dioxole moiety under UV light .
- Mitigation: Use lyophilized storage at -20°C and amber vials to prevent light exposure. Include stabilizers (e.g., ascorbic acid) in formulation buffers .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Kinase Profiling: Broad-spectrum kinase panels (e.g., Eurofins) identify off-target effects .
- Proteomics: SILAC-based quantitative analysis reveals downstream protein expression changes in treated cells .
- Cryo-EM: Resolves compound-bound conformations of target enzymes (e.g., COX-2) at near-atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
